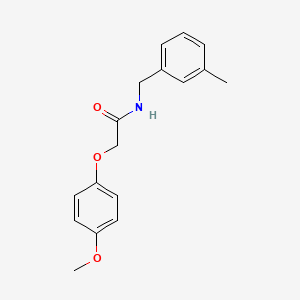

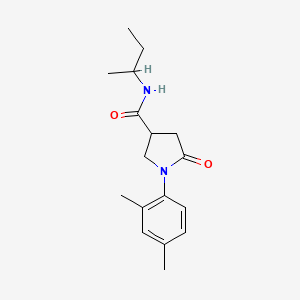

![molecular formula C24H25FN6 B4739126 2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)

2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have been identified as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

The synthesis of this compound involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This allows for the incorporation of suitable functional groups at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activities

Pyrimidines, including the pyrazolo[1,5-a]pyrimidine class, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Antimicrobial Activities

Pyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidines, are known for their antimicrobial functions . They play an important role in combating various microbial infections .

Antiviral Activities

Pyrimidine and its derivatives have been proven to have antiviral activity . They can be used in the treatment and prevention of various viral diseases .

Anticancer Activities

Pyrimidine and its derivatives have shown anticancer activity . They can be used in the treatment of various types of cancer .

Antioxidant Activities

Pyrimidines, including pyrazolo[1,5-a]pyrimidines, have been found to exhibit antioxidant effects . These compounds can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antituberculosis Activities

Pyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidines, are known for their anti-tuberculosis functions . They can be used in the treatment of tuberculosis .

Neuroprotection and Anti-Inflammatory Activity

Triazole-pyrimidine hybrids have shown neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model . This suggests potential applications in the treatment of neurodegenerative diseases .

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the available resources, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Eigenschaften

IUPAC Name |

2-ethyl-3-(4-fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6/c1-3-20-23(18-7-9-19(25)10-8-18)24-27-17(2)16-22(31(24)28-20)30-14-12-29(13-15-30)21-6-4-5-11-26-21/h4-11,16H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRWSEBGICJBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)N4CCN(CC4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)

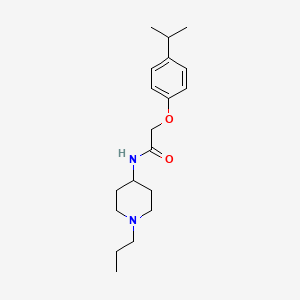

![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)

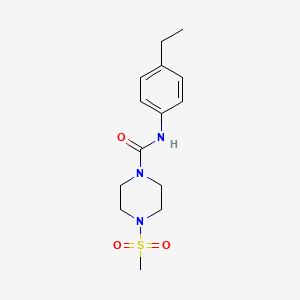

![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-methylpropanamide](/img/structure/B4739073.png)

![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)

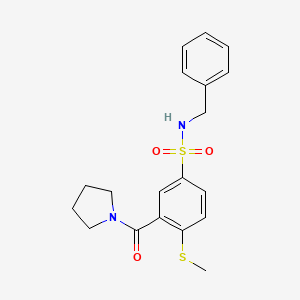

![3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4739095.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)

![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4739107.png)

![2-(4-methyl-1-piperazinyl)-6-(2-pyridinylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4739130.png)

![N-[({3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-methoxybenzamide](/img/structure/B4739143.png)